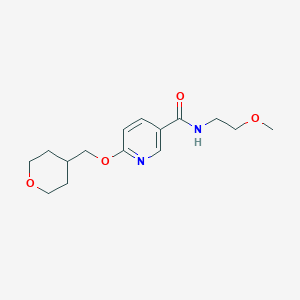

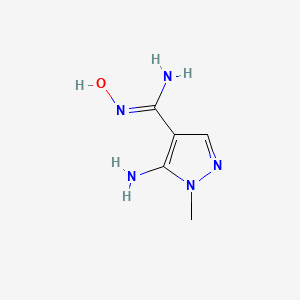

N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyethyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MPT0G211, is a novel small molecule compound that has been synthesized for scientific research purposes. It has been shown to have potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.

Aplicaciones Científicas De Investigación

RNA Modification and Therapeutics

The compound’s 2’-O-methyl (2’-OMe) and 2’-O-(2-methoxyethyl) (MOE) modifications have significant implications in nucleic acid-based drug development. Researchers have discovered a two-residue nascent-strand steric gate in an archaeal DNA polymerase, which, when engineered to reduce steric bulk, enables the efficient synthesis of 2’-modified RNA oligomers. Specifically, it facilitates the production of both defined and random-sequence 2’-OMe-RNA and MOE-RNA oligomers up to 750 nucleotides. These modified RNAs have potential therapeutic applications .

Cocrystal Synthesis and Drug Solubility Enhancement

Exploring novel solvents for cocrystal synthesis is crucial for improving the biopharmaceutical properties of poorly water-soluble drugs. The compound’s green eutectic solvent, a mixture of menthol and camphor, has been investigated for cocrystal formation. Such cocrystals can enhance drug solubility and bioavailability, leading to improved drug delivery systems .

Biophysical Evaluation and Nucleoside Modifications

Combining structural elements of 2’-OMe and locked nucleic acid (LNA) nucleosides has yielded 2’,4’-constrained MOE (cMOE) and 2’,4’-constrained ethyl (cEt) modifications. These modifications exhibit improved potency over 2’-OMe and an enhanced therapeutic index relative to LNA antisense. Their biophysical evaluation suggests potential applications in drug development and targeted therapies .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-19-9-6-16-15(18)13-2-3-14(17-10-13)21-11-12-4-7-20-8-5-12/h2-3,10,12H,4-9,11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAKAXVOSYIYRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CN=C(C=C1)OCC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)

![N-benzyl-2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2512755.png)

![N~4~-(3-methoxyphenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2512759.png)

![Ethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2512763.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-((tetrahydrofuran-2-yl)methyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2512765.png)